Dibismuth triselenide

Overview

Description

Synthesis Analysis

The synthesis of dibismuth triselenide compounds involves various chemical strategies. One notable approach is the deselenation of overcrowded triselenatribismane with hexamethylphosphorous triamide, leading to the formation of a stable dibismuthene, a compound that showcases a double bond between two bismuth atoms. This process results in deep purple crystals, offering insights into the bond character of Bi-Bi double bonds (Tokitoh et al., 1997).

Molecular Structure Analysis

The molecular structure of dibismuth compounds, including dibismuth triselenide, often showcases unique bonding characteristics, especially in cases where double bonds are present between heavy elements like bismuth. X-ray crystallographic analysis, ultraviolet-visible, and Raman spectra have provided evidence for the double bond character of the Bi–Bi bond, highlighting the compound's structural novelty (Tokitoh et al., 1997).

Chemical Reactions and Properties

Dibismuth triselenide and related compounds participate in various chemical reactions that demonstrate their reactivity and potential for synthesis of novel materials. One example involves the reaction of diselenides with hexamethylphosphorous triamide, leading to the formation of dibismuthene. This process not only highlights the compound's ability to form stable double bonds but also its reactivity towards specific reagents, offering a pathway to synthesize new materials with potentially unique properties (Tokitoh et al., 1997).

Scientific Research Applications

1. Application in Spintronics and Quantum Computing

- Summary of Application: Bi2Se3 is a two-dimensional topological insulator material that exhibits topologically protected surface/edge states. This makes it an attractive, defect-tolerant material for applications in spintronics and quantum computing .

- Methods of Application: A bulk Bi2Se3 single crystal was exfoliated under ultrahigh vacuum (UHV) conditions and subsequently characterized in situ in a UHV cluster tool using x-ray photoelectron spectroscopy (XPS) .

- Results or Outcomes: The XPS spectra obtained from a fresh surface exfoliated in ultrahigh vacuum include a survey scan, high resolution spectra of O 1 s, Bi 5 d, Se 3 d, Bi 4 f, Se 3 p, Se LMM, C 1 s, and the valence band. Quantitative analysis indicates a Se deficient surface composition of Bi2Se2.8, which is consistent with the Fermi level position in the conduction band detected in this work .

2. Application in Magnetic Doping

- Summary of Application: Magnetic dopants were introduced into the three-dimensional topological insulator Bi2Se3 to break the time reversal symmetry and further position the Fermi energy inside the gaps by simultaneous magnetic and charge doping .

- Methods of Application: The Fermi energy was positioned inside the gaps by simultaneous magnetic and charge doping .

- Results or Outcomes: The resulting insulating massive Dirac fermion state was observed by angle-resolved photoemission .

3. Application in Semiconductor Research

- Summary of Application: Bi2Se3 is used in semiconductor research, particularly in the development of multilayer thin-film and magnetoresistant film .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Biomedical Applications

- Summary of Application: Bismuth-based nanoparticles, including Bi2Se3, have expanded from optical, chemical, electronic, and engineering fields towards biomedicine due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: These features have rendered bismuth-containing nanoparticles (BiNPs) with desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

5. Thermoelectric Applications

- Summary of Application: Bi2Se3 is a well-known thermoelectric material. It has been heavily investigated for its potential in energy conversion applications .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Organobismuth Compounds

- Summary of Application: Organobismuth compounds, including Bi2Se3, have been used in organic synthesis, catalysis, materials, and even medicine . They have been proven to be efficient reagents in C-, N-, and O-arylation reactions .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

dibismuth;selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGGJHZVZAAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

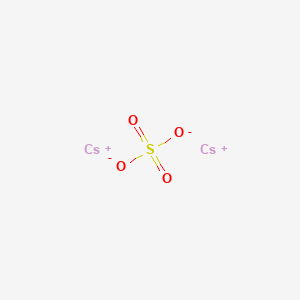

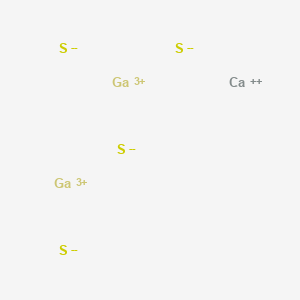

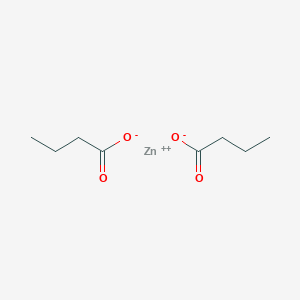

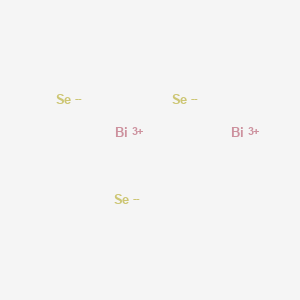

[Se-2].[Se-2].[Se-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibismuth triselenide | |

CAS RN |

12068-69-8 | |

| Record name | Bismuth selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibismuth triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.